4-methyl-N-(1-methylpiperidin-4-yl)piperazin-1-amine
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Overview
Description
4-methyl-N-(1-methylpiperidin-4-yl)piperazin-1-amine is a chemical compound with the molecular formula C11H24N4 and a molecular weight of 212.34 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a piperidine ring, which also carries a methyl group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves reacting piperidine with a methylating agent such as methyl iodide or methyl bromide to form 1-methylpiperidine . This intermediate is then reacted with piperazine under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of 4-methyl-N-(1-methylpiperidin-4-yl)piperazin-1-amine can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a solvent such as ethanol or methanol, and the product is purified using techniques like distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(1-methylpiperidin-4-yl)piperazin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted piperazine or piperidine derivatives.
Scientific Research Applications
4-methyl-N-(1-methylpiperidin-4-yl)piperazin-1-amine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a potential therapeutic agent in the development of drugs targeting neurological disorders.
Industry: In the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-methyl-N-(1-methylpiperidin-4-yl)piperazin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: Similar in structure but with a piperidine ring instead of a piperazine ring.
1-(3-Aminopropyl)-4-methylpiperazine: Contains a similar piperazine ring but with different substituents.
1-Methyl-4-piperidinemethanol: Similar piperidine structure with a hydroxymethyl group.
Uniqueness
4-methyl-N-(1-methylpiperidin-4-yl)piperazin-1-amine is unique due to its dual piperazine and piperidine rings, which confer distinct chemical and biological properties. This structural feature allows it to interact with a wide range of molecular targets, making it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
4-methyl-N-(1-methylpiperidin-4-yl)piperazin-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N4/c1-13-5-3-11(4-6-13)12-15-9-7-14(2)8-10-15/h11-12H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOIIDRRMQCAIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NN2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
416863-70-2 |
Source
|
Record name | 4-methyl-N-(1-methylpiperidin-4-yl)piperazin-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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